molecular formula C17H11ClN4 B025637 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- CAS No. 100078-99-7

1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl-

Cat. No. B025637
CAS RN: 100078-99-7
M. Wt: 306.7 g/mol
InChI Key: RSDZPSIUEDTNJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell proliferation and survival. It has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and cell division. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been shown to have various biochemical and physiological effects. Studies have suggested that it may cause DNA damage and oxidative stress in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In terms of physiological effects, this compound has been shown to reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- in lab experiments is its broad spectrum of activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, as well as antibacterial, antifungal, and antiviral properties. Additionally, it has been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has great potential for future research. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate its mechanism of action and potential applications in other fields, such as antifungal and antiviral therapy. Another area of research could be the development of analogs with improved solubility and bioavailability for in vivo studies. Overall, the future of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- is promising, and it has the potential to contribute significantly to various fields of research.

Synthesis Methods

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 2-cyanopyridine in the presence of a catalyst. The reaction proceeds under reflux conditions, and the final product is obtained after purification through column chromatography. Other methods include the use of microwave irradiation, ultrasound, and solvent-free conditions.

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 3-(4-chlorophenyl)-7-phenyl- has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Additionally, this compound has been studied for its antibacterial, antifungal, and antiviral properties.

properties

CAS RN

100078-99-7

Molecular Formula

C17H11ClN4

Molecular Weight

306.7 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H11ClN4/c18-15-8-6-13(7-9-15)17-21-20-16-10-14(11-19-22(16)17)12-4-2-1-3-5-12/h1-11H

InChI Key

RSDZPSIUEDTNJH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(N3N=C2)C4=CC=C(C=C4)Cl

Other CAS RN

100078-99-7

synonyms

9-(4-chlorophenyl)-4-phenyl-1,2,7,8-tetrazabicyclo[4.3.0]nona-2,4,6,8- tetraene

Origin of Product

United States

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